molecular formula C23H24N4O2 B7696924 N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide

N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide

Cat. No. B7696924
M. Wt: 388.5 g/mol
InChI Key: BXNVKAUOKLNIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide, also known as IQ-1S, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research.

Mechanism of Action

N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide has been found to selectively inhibit the activity of the tankyrase enzymes, which are involved in the regulation of the Wnt signaling pathway. Specifically, this compound binds to the PARP domain of tankyrase enzymes, preventing the enzymes from poly-ADP-ribosylating their target proteins. This inhibition of tankyrase activity results in the stabilization of Axin, a key component of the Wnt signaling pathway, leading to the inhibition of Wnt signaling.
Biochemical and Physiological Effects:
Inhibition of Wnt signaling by this compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and promote differentiation of stem cells. Additionally, this compound has been found to have neuroprotective effects in models of Alzheimer's disease and to promote bone formation in models of osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide in lab experiments is its specificity for tankyrase enzymes, which allows for selective inhibition of the Wnt signaling pathway. Additionally, this compound has been found to have low toxicity in cell culture and animal models. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the use of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide in biological research. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, this compound has shown promise in the treatment of various diseases, and further research is needed to explore its potential therapeutic applications. Finally, the use of this compound in combination with other Wnt signaling inhibitors may provide a more effective approach to the treatment of Wnt-related diseases.

Synthesis Methods

The synthesis of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide involves a multi-step process that includes the reaction of 2-chloro-7-methyl-1H-pyrazolo[3,4-b]quinoline with isobutylamine, followed by the reaction of the resulting compound with 2-phenoxyacetic acid. This process results in the formation of this compound, which can be purified through recrystallization.

Scientific Research Applications

N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide has been found to have potential applications in biological research, particularly in the study of Wnt signaling pathways. Wnt signaling is a complex process that plays a critical role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of the Wnt signaling pathway has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and osteoporosis.

properties

IUPAC Name

N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-15(2)13-27-23-19(12-17-10-9-16(3)11-20(17)24-23)22(26-27)25-21(28)14-29-18-7-5-4-6-8-18/h4-12,15H,13-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNVKAUOKLNIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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